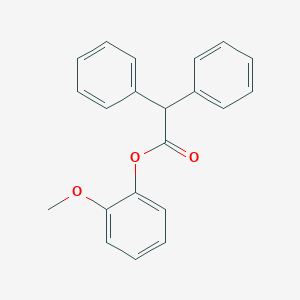

2-Methoxyphenyl diphenylacetate

Description

2-Methoxyphenyl diphenylacetate (IUPAC name: 2-methoxyphenyl 2,2-diphenylacetate) is an ester derivative of diphenylacetic acid, characterized by a 2-methoxyphenyl group esterified to the diphenylacetate backbone . Synonyms include benzeneacetic acid, 2-methoxyphenyl ester and 2-methoxyphenyl phenylacetate . This compound is notable for its aromatic substitution pattern, which influences its physicochemical properties and reactivity.

Properties

Molecular Formula |

C21H18O3 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(2-methoxyphenyl) 2,2-diphenylacetate |

InChI |

InChI=1S/C21H18O3/c1-23-18-14-8-9-15-19(18)24-21(22)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3 |

InChI Key |

LSFZZWRTRCMTKV-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diphenylacetate Derivatives

Diphenylglycolic Acid (Benzilic Acid)

- Structure : 2-Hydroxy-2,2-diphenylacetic acid (CAS RN: 76-93-7).

- Key Differences : Replaces the 2-methoxyphenyl ester with a hydroxyl group.

- Properties : Higher acidity due to the carboxylic acid group, enabling salt formation (e.g., sodium salts). Used in organic synthesis as a precursor for esters and amides .

- Reactivity : The hydroxyl group participates in hydrogen bonding, affecting solubility and crystallization behavior, unlike the methoxy group in the target compound .

Methyl 2-Phenylacetoacetate

- Structure : Methyl ester of α-acetylphenylacetic acid (CAS RN: 16648-44-5).

- Key Differences : Incorporates an acetyl group adjacent to the phenylacetate moiety.

- Properties: The β-ketoester group enhances reactivity in Claisen condensations and enolate formation. Widely used in synthesizing amphetamines and methylphenidate derivatives .

- Reactivity : The acetyl group increases electrophilicity compared to the methoxyphenyl group in 2-methoxyphenyl diphenylacetate .

Substituted Phenyl Acetates

Methyl 2-(2-Hydroxyphenyl)acetate

- Structure : Methyl ester of 2-hydroxyphenylacetic acid.

- Key Differences : Hydroxyl substituent instead of methoxy at the ortho position.

- Properties : Higher polarity due to hydrogen bonding capacity, leading to increased water solubility. Used in pharmaceutical intermediates .

- Reactivity : Susceptible to oxidation and etherification, unlike the more stable methoxy group in the target compound .

Ethyl 3-(2,4-Difluorophenoxy)-2-(4-Methoxyphenyl)acrylate

- Structure: Ethyl ester with difluorophenoxy and 4-methoxyphenyl groups.

- Key Differences : Fluorine substituents enhance lipophilicity and metabolic stability.

- Properties : Lower melting point (~100–120°C) compared to diphenylacetate derivatives due to reduced aromatic stacking .

- Applications : Antifungal and antibacterial agents, leveraging fluorine’s electronegativity .

Heterocyclic and Alkoxy-Modified Esters

HBK Series Piperazine Derivatives (e.g., HBK14–HBK19)

- Structure: Piperazine derivatives with 2-methoxyphenyl and alkylphenoxy groups.

- Properties : Demonstrated serotonin receptor (5-HT1A) antagonism, highlighting pharmacological utility absent in simple diphenylacetates .

Methyl 2-(5-Methoxy-2-sulfamoylphenyl)acetate

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Weight | Melting Point (°C) | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 348.4 (est.) | Not reported | Low (lipophilic) | Methoxy, diphenylacetate |

| Diphenylglycolic acid | 228.24 | 150–152 | Moderate | Hydroxyl, carboxylic acid |

| Methyl 2-(2-hydroxyphenyl)acetate | 180.17 | 45–50 | High | Hydroxyl, ester |

| Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate | 348.3 | 102–105 | Low | Fluoro, methoxy, acrylate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.